molecular formula C15H10ClIN2O3S B13794208 4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid CAS No. 531531-42-7

4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13794208
CAS No.: 531531-42-7
M. Wt: 460.7 g/mol
InChI Key: XBBKULHSDWPVRQ-UHFFFAOYSA-N
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Description

4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is an organic compound with the molecular formula C15H10ClIN2O3S It is characterized by the presence of both chloro and iodo substituents on a benzoyl group, which is further linked to a benzoic acid moiety through a carbamothioylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of methyl 2-aminobenzoate to form 2-amino-5-iodobenzoic acid methyl ester. This intermediate then undergoes a Sandmeyer reaction to introduce the chloro substituent, yielding 2-chloro-5-iodobenzoic acid methyl ester. Finally, hydrolysis of the ester group under alkaline conditions produces 2-chloro-5-iodobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high efficiency and safety. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction can modify the oxidation state of the compound .

Scientific Research Applications

4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups and linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

531531-42-7

Molecular Formula

C15H10ClIN2O3S

Molecular Weight

460.7 g/mol

IUPAC Name

4-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10ClIN2O3S/c16-12-6-3-9(17)7-11(12)13(20)19-15(23)18-10-4-1-8(2-5-10)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

XBBKULHSDWPVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl

Origin of Product

United States

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